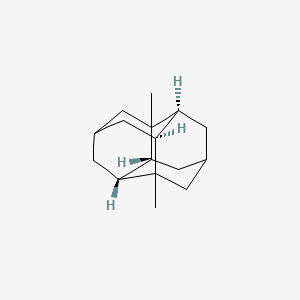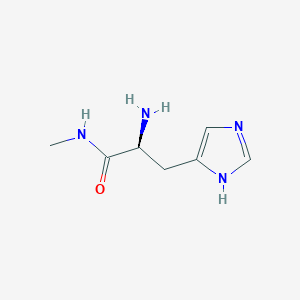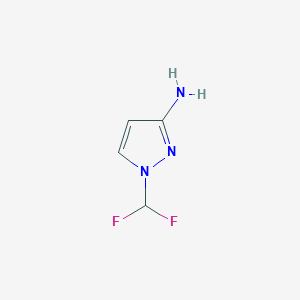
1,6-Dimethyldiamantane
説明
1,6-Dimethyldiamantane, also known as diamondoid, is a synthetic hydrocarbon molecule that has gained significant attention in the scientific community due to its unique properties. Diamondoids are a subclass of diamond nanoparticles that have a size range of 1-10 nm and are composed of sp3-hybridized carbon atoms. The synthesis of diamondoids is challenging, but recent advancements in technology have made it possible to produce them in larger quantities.
作用機序
The mechanism of action of 1,6-dimethyldiamantane is not well understood. However, studies have shown that 1,6-Dimethyldiamantanes have a high binding affinity for proteins and other biomolecules. This suggests that 1,6-Dimethyldiamantanes may have the ability to modulate protein function, which could have significant implications for drug development.
Biochemical and Physiological Effects:
Studies have shown that 1,6-Dimethyldiamantanes have low toxicity and are biocompatible, making them a promising candidate for use in biomedical applications. Diamondoids have been shown to have antimicrobial properties, which could be useful in the development of new antibiotics. Additionally, 1,6-Dimethyldiamantanes have been shown to have antioxidant properties, which could have implications for the treatment of diseases such as cancer and Alzheimer's.
実験室実験の利点と制限
One of the main advantages of using 1,6-Dimethyldiamantanes in lab experiments is their small size, which allows them to interact with biomolecules in ways that larger molecules cannot. Additionally, 1,6-Dimethyldiamantanes are stable and have a long half-life, which makes them ideal for use in long-term experiments. However, one of the limitations of using 1,6-Dimethyldiamantanes is their high cost and limited availability.
将来の方向性
There are several future directions for research on 1,6-dimethyldiamantane. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Additionally, researchers are investigating the potential use of 1,6-Dimethyldiamantanes in drug delivery systems and as antimicrobial agents. There is also ongoing research into the use of 1,6-Dimethyldiamantanes in quantum computing, where their unique properties could have significant implications for the development of new technologies. Overall, the future of 1,6-Dimethyldiamantane research is promising, and we can expect to see significant advancements in this field in the coming years.
Conclusion:
In conclusion, 1,6-dimethyldiamantane is a unique and promising molecule that has several potential applications in scientific research. Its small size, stability, and low toxicity make it an ideal candidate for use in nanoelectronics, drug delivery systems, and quantum computing. While there are still many unknowns about the mechanism of action of 1,6-Dimethyldiamantanes, ongoing research is shedding light on their potential uses and benefits. As new synthesis methods are developed and more research is conducted, we can expect to see significant advancements in this field in the future.
科学的研究の応用
1,6-Dimethyldiamantane has several potential applications in scientific research. Its unique properties make it an ideal candidate for use in nanoelectronics, where it can be used to create smaller and more efficient electronic devices. Diamondoids have also been studied for their potential use in drug delivery systems, as they have the ability to pass through cell membranes and target specific cells. Additionally, 1,6-Dimethyldiamantanes have been investigated for their potential use in quantum computing, where their size and stability make them an ideal candidate for use in qubits.
特性
IUPAC Name |
(2R,7R,11S,12S)-1,6-dimethylpentacyclo[7.3.1.14,12.02,7.06,11]tetradecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24/c1-15-7-9-5-13-11(15)3-10-4-12(15)14(6-9)16(13,2)8-10/h9-14H,3-8H2,1-2H3/t9?,10?,11-,12+,13-,14+,15?,16? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQVJFHYVBRXKG-HGJUZHBCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC4C1CC5CC2C(C3)C4(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CC3C[C@@H]4[C@H]1CC5C[C@H]2[C@H](C3)C4(C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethyldiamantane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(6-Bromoimidazo[1,2-a]pyridin-2-yl)ethanol](/img/structure/B3290465.png)



![4-Methyl-N-{2-methyl-5-[(4-methylpiperidine-1-carbonyl)amino]phenyl}piperidine-1-carboxamide](/img/structure/B3290491.png)
![(3aR,4R,5R,6aS)-4-((R,E)-3-((tert-Butyldimethylsilyl)oxy)-4-(3-(trifluoromethyl)phenoxy)but-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B3290494.png)
![6-Bromoimidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3290505.png)
![(2E,NZ)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B3290511.png)
![6-Allyl-5,7-dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B3290516.png)
![(Z)-methyl 2-(2-((2-bromobenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3290530.png)
![4-((3-Chloro-4-fluorophenyl)amino)-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B3290535.png)

![Propanamide, N-[3-(dimethylamino)propyl]-3-[[3-(dimethylamino)propyl]amino]-](/img/structure/B3290567.png)
